Myrcludex B -

Myrcludex B

Catalog Number: EVT-242408
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Myrcludex B is an experimental drug for the treatment of hepatitis B and D. The hepatitis B virus uses its surface lipopeptide pre-S1 for docking to mature liver cells via their sodium/bile acid cotransporter (NTCP) and subsequently entering the cells. Myrcludex B is a synthetic N-acylated pre-S1 that can also dock to NTCP, blocking the virus's entry mechanism.
Overview

Myrcludex B, also known as bulevirtide, is a synthetic peptide that acts as an entry inhibitor for hepatitis B virus and hepatitis D virus. It mimics the binding domain of the sodium taurocholate co-transporting polypeptide, which serves as the primary receptor for these viruses in hepatocytes. Myrcludex B not only blocks viral entry but also inhibits the uptake of bile acids, leading to elevated levels of bile acids in the bloodstream. This compound is currently under clinical investigation for its efficacy in treating chronic hepatitis B and hepatitis D infections .

Source and Classification

Myrcludex B is derived from the preS1 domain of the hepatitis B virus envelope protein, specifically designed to bind to the sodium taurocholate co-transporting polypeptide. It is classified as a peptide-based antiviral agent and falls under the category of entry inhibitors targeting viral receptors .

Synthesis Analysis

Methods and Technical Details

The synthesis of Myrcludex B involves solid-phase peptide synthesis using fluorenylmethoxycarbonyl/t-butyl chemistry. This method allows for the sequential addition of amino acids to a solid support, facilitating the formation of the peptide chain. The final product is purified through high-performance liquid chromatography to ensure high purity levels suitable for biological applications .

Technical Details

The synthesis process includes:

  • Solid-phase synthesis: Utilizing a resin to anchor the growing peptide chain.
  • Fluorenylmethoxycarbonyl protection: Protecting amino groups during synthesis.
  • Purification: High-performance liquid chromatography is employed to isolate the desired peptide from by-products and unreacted starting materials.
Molecular Structure Analysis

Structure and Data

Myrcludex B consists of 47 amino acids, including a myristoyl moiety that enhances its membrane permeability. The structure has been elucidated through various techniques, including cryo-electron microscopy, revealing how it interacts with the sodium taurocholate co-transporting polypeptide .

Structural Data

  • Molecular formula: C₂₁H₃₃N₅O₅S
  • Molecular weight: Approximately 439.58 g/mol
  • Key structural features: The presence of hydrophobic regions facilitates its interaction with lipid membranes, while specific amino acid residues are critical for binding to the sodium taurocholate co-transporting polypeptide.
Chemical Reactions Analysis

Reactions and Technical Details

Myrcludex B primarily functions through competitive inhibition, binding to the sodium taurocholate co-transporting polypeptide and preventing hepatitis B virus and hepatitis D virus from entering hepatocytes. This interaction alters the normal function of this transporter, which is responsible for bile acid uptake .

Technical Details

  • Inhibition constant (IC50): Myrcludex B exhibits an IC50 value around 190 nM in inhibiting bile acid transport via sodium taurocholate co-transporting polypeptide.
  • Binding dynamics: Studies indicate that Myrcludex B can transfer between different sodium taurocholate co-transporting polypeptide molecules, prolonging its inhibitory effects even after it is cleared from circulation .
Mechanism of Action

Process and Data

The mechanism of action involves Myrcludex B binding to the extracellular domain of the sodium taurocholate co-transporting polypeptide, effectively blocking its interaction with hepatitis B virus and hepatitis D virus. This prevents viral entry into liver cells, thereby inhibiting viral replication and spread .

Data Insights

  • Duration of effect: Plasma bile acid levels peak approximately four hours post-administration of Myrcludex B and normalize within 24 hours as sodium taurocholate co-transporting polypeptide activity resumes .
  • Protein turnover: The interaction between Myrcludex B and sodium taurocholate co-transporting polypeptide is long-lived due to partial transferability between newly synthesized transporters .
Physical and Chemical Properties Analysis

Physical Properties

Myrcludex B is a white to off-white powder that is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water. Its stability is influenced by pH and temperature conditions.

Chemical Properties

  • Stability: Myrcludex B shows stability under physiological conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Solubility: Soluble in organic solvents; limited aqueous solubility affects formulation strategies for therapeutic use.
Applications

Scientific Uses

Myrcludex B has significant potential in antiviral therapy, particularly for patients with chronic hepatitis B and hepatitis D infections. It has been shown to effectively inhibit viral replication in preclinical studies and early-phase clinical trials. Its dual role in blocking viral entry while modulating bile acid levels presents unique therapeutic opportunities in managing liver diseases associated with these viruses .

Properties

Product Name

Myrcludex B

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.